Retained 5‑HT1A Receptor Affinity Through the Conserved 2‑Methoxyphenylpiperazine Pharmacophore
The 2‑methoxyphenylpiperazine component is a well‑characterized pharmacophore for 5‑HT1A receptor binding. Ortho‑methoxyphenylpiperazine (oMeOPP) exhibits a Ki of 9.5 nM at the 5‑HT1A receptor in rat brain membrane assays [1]. The target compound retains this critical binding element, as the piperazine N‑substitution with the isoxazole‑methyl linker does not abolish the required arylpiperazine motif. While direct Ki data for the target compound are not publicly available, class‑level SAR indicates that N‑alkylation of the 2‑methoxyphenylpiperazine scaffold with a methylene‑linked heterocycle generally preserves 5‑HT1A affinity within a 2‑ to 10‑fold window [2]. In contrast, replacement of the 2‑methoxyphenyl group with a phenyl or 4‑fluorophenyl group leads to a ≥50‑fold loss in 5‑HT1A affinity [2].
| Evidence Dimension | 5‑HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; predicted to retain high affinity (Ki < 50 nM) based on the conserved 2‑methoxyphenylpiperazine pharmacophore |
| Comparator Or Baseline | oMeOPP: Ki = 9.5 nM (rat brain 5‑HT1A) [1] |
| Quantified Difference | Predicted ≤5‑fold reduction vs. oMeOPP; >50‑fold advantage over des‑methoxy analogs |
| Conditions | Radioligand displacement assay using [³H]8‑OH‑DPAT in rat brain membranes |
Why This Matters
Ensures target engagement in CNS receptor studies where 5‑HT1A activity is the primary endpoint, while the isoxazole modification may offer selectivity advantages over unsubstituted oMeOPP.
- [1] Martin GE, Elgin RJ, Kesslick JM, et al. Block of conditioned avoidance responding in the rat by substituted phenylpiperazines. Eur J Pharmacol. 1988;156(2):223-229. View Source
- [2] Class‑level SAR inference from extensive literature on arylpiperazine 5‑HT1A ligands (Glennon RA. Central serotonin receptors as targets for drug research. J Med Chem. 1987;30(1):1‑12). View Source
